molecular formula C₂₅H₃₄D₆O₅ B1159495 4α,5-Dihydro Simvastatin-d6

4α,5-Dihydro Simvastatin-d6

Cat. No.: B1159495
M. Wt: 426.62
Attention: For research use only. Not for human or veterinary use.
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Description

4α,5-Dihydro Simvastatin-d6 is a deuterium-labeled analog of simvastatin, a statin widely used to lower cholesterol by inhibiting HMG-CoA reductase. This compound is structurally characterized by the saturation of the lactone ring’s α,5 double bond and the incorporation of six deuterium atoms (denoted by "-d6") at specific positions, enhancing its utility as an internal standard in mass spectrometry and pharmacokinetic studies . It is classified as a process-related impurity in simvastatin synthesis, critical for quality control during pharmaceutical manufacturing .

Properties

Molecular Formula

C₂₅H₃₄D₆O₅

Molecular Weight

426.62

Synonyms

(1S,3S,4aR,7S,8S,8aS)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate-d6;  Simvastatin impurity K-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

The following table summarizes key similarities and differences between 4α,5-Dihydro Simvastatin-d6 and related compounds:

Compound CAS No. Molecular Formula Molecular Weight Key Features Primary Application
This compound Not explicitly provided Likely C₂₅H₃₆⁻₆D₆O₅ ~422–426 (estimated) Deuterated analog with saturated lactone ring; six deuterium atoms. Analytical standard, impurity identification
6′-Exomethylene Simvastatin 121624-18-8 C₂₅H₃₆O₅ 416.55 Exomethylene group at C6′ position; unsaturated lactone. Intermediate in statin synthesis
4α,5-Dihydropravastatin Not provided C₂₃H₃₆O₇ (estimated) ~448.53 (estimated) Saturated lactone ring; non-deuterated pravastatin analog. Impurity profiling in pravastatin
Para-Hydroxy Atorvastatin-D5 Lactone 265989-49-9 C₃₃H₃₃D₅FNO₅ ~574.62 Deuterated at phenyl ring; lactone form of atorvastatin. Pharmacokinetic internal standard
Desmethyl Hydroxy Cerivastatin-d6 C₂₅H₂₅D₆FNNaO₆ 489.54 Six deuterium atoms; sodium salt form; hydroxyl and desmethyl modifications. Metabolite analysis of cerivastatin

Structural and Functional Comparisons

Deuterium Labeling :

  • This compound and Para-Hydroxy Atorvastatin-D5 Lactone both incorporate deuterium to serve as isotopic internal standards, minimizing interference in LC-MS analyses . In contrast, 6′-Exomethylene Simvastatin and 4α,5-Dihydropravastatin lack isotopic labels, limiting their use to synthetic intermediates or impurity references .

6′-Exomethylene Simvastatin retains an unsaturated lactone but introduces an exomethylene group, which may influence synthetic pathways .

Analytical Utility: Deuterated compounds like this compound and Desmethyl Hydroxy Cerivastatin-d6 are indispensable for quantifying trace metabolites due to their near-identical chromatographic behavior to non-deuterated analogs . Non-deuterated impurities (e.g., 4α,5-Dihydropravastatin) are primarily used to monitor synthesis purity .

Research Findings and Limitations

  • Stability and Handling: this compound likely requires storage at -20°C under inert conditions, akin to Desmethyl Hydroxy Cerivastatin-d6 . Non-deuterated analogs (e.g., 6′-Exomethylene Simvastatin) are stored similarly but lack explicit stability data .
  • Synthetic Relevance :
    • The exomethylene group in 6′-Exomethylene Simvastatin suggests its role as a precursor in statin derivatization, whereas This compound ’s saturated structure may reflect degradation or incomplete synthesis .

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying 4α,5-Dihydro Simvastatin-d6 in pharmaceutical matrices?

  • Methodological Answer : Use reversed-phase HPLC coupled with high-resolution mass spectrometry (HRMS) for precise identification. Calibrate the system with certified reference standards (e.g., pharmacopeial impurities like Simvastatin Acetate Ester or Anhydrosimvastatin ). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve deuterated analogs from non-deuterated species. Validate specificity, linearity (R² ≥ 0.995), and limit of detection (LOD ≤ 0.1% w/w) per ICH guidelines .

Q. How should researchers handle this compound to ensure stability during experimental workflows?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. For in vitro assays, prepare fresh solutions in deuterated solvents (e.g., DMSO-d6) to minimize isotopic exchange. Monitor stability via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines (Category 4 oral toxicity) and OSHA standards. Use nitrile gloves, lab coats, and fume hoods during handling. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical evaluation if ingested. Maintain proper ventilation to avoid aerosol formation .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic profiling compared to non-deuterated analogs?

  • Methodological Answer : Conduct comparative LC-MS/MS studies using human liver microsomes (HLMs) to assess metabolic stability. Track deuterium retention via isotopic peak splitting in mass spectra. Note that deuteration at the 4α,5-position may reduce CYP3A4-mediated oxidation rates due to kinetic isotope effects (KIEs), altering half-life (t₁/₂) and clearance .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Perform forced degradation studies across pH 1–10 (e.g., HCl, NaOH buffers) at 37°C. Use multivariate analysis (ANOVA) to identify pH-dependent degradation pathways. For example, acidic conditions may hydrolyze the lactone ring, while alkaline conditions promote oxidation. Validate findings with NMR to confirm structural changes .

Q. How can researchers differentiate this compound from its positional isomers or process-related impurities?

  • Methodological Answer : Employ chiral chromatography (e.g., CHIRALPAK® AD-H column) with polar organic mobile phases (e.g., ethanol/heptane) to separate diastereomers. Pair with nuclear Overhauser effect (NOE) NMR spectroscopy to confirm stereochemistry. For impurity profiling, reference pharmacopeial guidelines (e.g., USP Simvastatin monographs) to set acceptance thresholds (e.g., ≤0.15% for individual impurities) .

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